molecular formula C15H19N3O3S2 B2981711 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058188-83-2

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2981711
CAS No.: 1058188-83-2
M. Wt: 353.46
InChI Key: NFRYBTQFFXYVGS-NXVVXOECSA-N
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Description

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The molecule's structure combines this heterocyclic system with a methylsulfonyl-substituted piperidine carboxamide group, making it a valuable chemical entity for constructing novel compounds and probing biological pathways. The benzothiazole moiety is a versatile structure in pharmaceutical sciences. Molecules containing this ring have demonstrated a wide spectrum of therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer effects . Furthermore, the thiazole ring is a key component in several approved drugs, such as the antiparkinson agent pramipexole, the antiretroviral ritonavir, and the kinase inhibitor dasatinib, underscoring the pharmacophoric value of this structural class . The specific stereochemistry, indicated by the (Z)-configuration, can be critical for its interaction with biological targets and is an important consideration for researchers. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or human use. Researchers can utilize this compound as a key intermediate, a building block in the synthesis of more complex molecules, or as a tool compound for in vitro biological screening to investigate new therapeutic targets.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-17-12-7-3-4-8-13(12)22-15(17)16-14(19)11-6-5-9-18(10-11)23(2,20)21/h3-4,7-8,11H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRYBTQFFXYVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: The synthesis begins with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The next step involves the introduction of the piperidine ring. This can be accomplished by reacting the benzo[d]thiazole derivative with a piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate.

    Carboxamide Formation: The final step is the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the carboxamide group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties of analogous compounds:

Compound Name Substituents on Benzothiazole Additional Modifications Molecular Formula Molecular Weight Notable Features
Target Compound: (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide 3-methyl Piperidine-3-carboxamide with methylsulfonyl Likely C16H19N3O3S2* ~365.5 (estimated) Base structure; methylsulfonyl may enhance solubility and target binding
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide 3-methyl, 4,7-dimethoxy C17H23N3O5S2 413.5 Methoxy groups increase polarity and molecular weight; potential for improved solubility
(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide 3-propargyl, 6-ethyl C19H23N3O3S2 405.5 Propargyl enables click chemistry applications; ethyl enhances lipophilicity
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide 3-ethyl, 4-fluoro Azepane sulfonyl (7-membered ring) C23H26FN3O3S2 487.6 Fluorine improves electronegativity; azepane increases conformational flexibility
2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide 3-methyl Quinolinium iodide backbone C28H26IN3OS 603.5 Quinolinium iodide suggests use in fluorescence or photodynamic therapy

*Note: The target compound’s molecular formula is inferred based on structural analogs.

Key Research Findings

Pharmacokinetic Considerations
  • Quinolinium Derivatives (): The iodine counterion in compound I6 improves solubility in polar solvents, while the styryl group extends π-conjugation, suggesting utility in optical imaging .
  • Methylsulfonyl vs. Azepane Sulfonyl : Methylsulfonyl groups (target compound) are smaller and may favor interactions with compact active sites, whereas azepane sulfonyl () could improve metabolic stability due to steric hindrance .

Data Gaps and Limitations

  • Physical Properties : Critical data such as melting point, solubility, and stability for most compounds, including the target, are unavailable (marked as N/A in sources) .
  • Biological Assays: No direct comparative studies on efficacy (e.g., IC50 values) were found in the provided evidence, limiting mechanistic insights.

Biological Activity

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzo[d]thiazole derivatives, which have been extensively studied for their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is C₁₅H₁₈N₂O₂S, with a molecular weight of approximately 298.39 g/mol. The compound features a piperidine ring substituted with a methylsulfonyl group and a benzo[d]thiazole moiety, contributing to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains, including multidrug-resistant species. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential enzymatic pathways, leading to cell death.

Table 1: Antibacterial Activity Against Selected Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Studies have also indicated that derivatives of benzo[d]thiazole, including this compound, exhibit anticancer activity. They have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation.

Case Study:
In a study conducted on human breast cancer cells (MCF-7), treatment with (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide resulted in a significant reduction in cell viability at concentrations above 20 µM. The study concluded that the compound could be a potential lead for developing new anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial cells and cancer cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for bacterial survival or cancer cell growth.
  • Disruption of Membrane Integrity: It can affect the integrity of cellular membranes, leading to increased permeability and eventual cell lysis.
  • Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Q & A

Q. What frameworks are recommended for analyzing contradictory biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, adjusting for variables like cell line heterogeneity or assay protocols .
  • Multivariate Statistics : Use PCA or PLS regression to identify confounding factors (e.g., solvent DMSO% in cell viability assays) .

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